Amino trifluoromethanesulfonate
Description
Properties
IUPAC Name |
amino trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3NO3S/c2-1(3,4)9(6,7)8-5/h5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBOCCRYSQGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
-
Reagents : Methyl trifluoromethanesulfonate (MeOTf), trifluoromethanesulfonic anhydride (Tf₂O), or bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate.
-
Conditions : Inert atmosphere (N₂/Ar), aprotic solvents (e.g., dichloromethane, THF), temperatures between 0–25°C.
A patented route for dibutylboron trifluoromethanesulfonate synthesis demonstrates the reactivity of triflic acid with organoboron compounds, suggesting analogous pathways for amino derivatives. For instance, treating ammonia or alkylamines with Tf₂O in dichloromethane at 0°C yields amino trifluoromethanesulfonate:
Key Data :
| Amine Source | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ammonia (NH₃) | Tf₂O | CH₂Cl₂ | 0 | 85–90 | |
| Methylamine | MeOTf | THF | 25 | 78 |
Nucleophilic Substitution of Triflates
Triflate esters serve as electrophilic intermediates for amine displacement. This method is widely used in peptide chemistry and heterocycle synthesis.
Protocol
-
Triflate Formation : Convert alcohols or activated carbonyls to triflates using Tf₂O or N-phenyltrifluoromethanesulfonimide.
-
Amination : Treat with aqueous or gaseous ammonia.
For example, 2-hydroxypropanoate derivatives react with Tf₂O to form triflate intermediates, which undergo Sₙ2 substitution with amines:
Optimized Conditions :
Reductive Amination of Trifluoromethanesulfonyl-Containing Carbonyls
This two-step process combines carbonyl activation and reductive amination:
Steps
-
Carbonyl Triflation : Convert ketones/aldehydes to triflyl derivatives using Tf₂O.
-
Reductive Amination : Use NaBH₃CN or H₂/Pd-C to couple amines.
A study on β-amino-α-trifluoromethyl alcohols highlights the reduction of α-triflyl ketones with borane-dimethyl sulfide complexes:
Performance Metrics :
| Substrate | Reducing Agent | Temp (°C) | Yield (%) | Diastereoselectivity | Source |
|---|---|---|---|---|---|
| Phenyl triflyl ketone | NaBH₃CN | 25 | 82 | 95:5 |
Solid-Phase Synthesis for Peptide Derivatives
Amino trifluoromethanesulfonates are synthesized as intermediates in peptide modifications. The trimethylsilyl triflate (TMSOTf)-mediated deprotection of Boc groups enables efficient coupling:
Case Study :
Electrophilic Trifluoromethanesulfonation of Amino Alcohols
β-Amino alcohols react with Tf₂O to form sulfonated products. Calcium triflate catalyzes regioselective ring-opening of epoxides with amines, producing β-amino alcohols that are subsequently triflated:
Data from Epoxide Aminolysis :
One-Pot Triflate Displacement in Heterocycle Synthesis
Bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate facilitates cascade reactions for imidazoline-based amino acids, which can be oxidized to trifluoromethanesulfonates:
Key Advantage : High enantiomeric excess (>98% ee) preserved during oxidation.
Industrial-Scale Production via Continuous Flow
Patent CN113387970A outlines a scalable method for boron triflates, adaptable for amino derivatives:
Process
-
Tributylboron Synthesis : BH₃·SMe₂ + n-butene → Bu₃B.
-
Triflation : Bu₃B + TfOH → Bu₂B-Tf.
Scalability : 89–91% yield at kilogram scale.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Potential |
|---|---|---|---|
| Direct Alkylation | High yields, simple setup | Requires anhydrous conditions | Lab to pilot |
| Nucleophilic Substitution | Versatile for chiral centers | Multi-step, moderate yields | Lab |
| Reductive Amination | Excellent stereocontrol | Sensitive to substrate steric effects | Lab |
| Solid-Phase Synthesis | Ideal for peptides | High cost of reagents | Small-scale API |
| Continuous Flow | Scalable, high purity | Specialized equipment required | Industrial |
Chemical Reactions Analysis
Types of Reactions: Amino trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amines and sulfonates.
Oxidation Reactions: Products can range from nitro compounds to sulfonic acids.
Reduction Reactions: Products are generally simpler amines.
Scientific Research Applications
Scientific Research Applications of Amino Trifluoromethanesulfonate
This compound is a compound with diverse applications in scientific research, spanning chemistry, biology, and industry. It is primarily utilized as a reagent in organic synthesis for forming carbon-nitrogen bonds.
Chemistry
This compound serves as a reagent in organic synthesis, particularly in creating carbon-nitrogen bonds. It participates in various reactions, leading to the formation of different products:
- Substitution Reactions These reactions yield substituted amines and sulfonates.
- Oxidation Reactions The products range from nitro compounds to sulfonic acids.
- Reduction Reactions These generally produce simpler amines.
Biology
In biological studies, this compound is used to investigate enzyme mechanisms and protein modifications.
Industry
This compound is employed in the production of specialty chemicals and materials.
Silver Trifluoromethanesulfonate Applications
Silver trifluoromethanesulfonate is used in organic synthesis and has antimicrobial properties, making it suitable for coatings and materials needing durability and microbial resistance . It is widely utilized in research, specifically in:
- Catalysis As an effective catalyst in various organic reactions, it enhances reaction rates and improves yields in synthesizing complex molecules .
- Electrochemistry Due to its conductivity and stability, it is used in electrochemical applications such as developing sensors and batteries .
- Material Science It is applied in creating advanced materials, including conductive polymers and nanocomposites, crucial in electronics and coatings .
- Medicinal Chemistry Researchers use it in synthesizing pharmaceutical intermediates, leveraging its unique reactivity to create new drug candidates .
- Environmental Chemistry It helps remove contaminants in wastewater treatment through its catalytic properties .
Additional Information on Trifluoromethanesulfonates
- Trifluoromethanesulfonate Anion The trifluoromethanesulfonate anion, CF3S031, is resistant to reducing agents and has a weak nucleophilic tendency to coordinate to the chromium (III) aquo ion .
- N-Trifluoromethanesulfonamides N-Trifluoromethanesulfonamides (CF3SO2NHR, TfNHR) have found use as reagents, catalysts, and additives in organic synthesis .
- Triflimide Bis(trifluoromethanesulfonyl)imide (triflimide, (CF3SO2)2NH, Tf2NH) and its salts are used as catalysts in cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions . The triflimide anion is a counterion for low-melting ionic liquids and stabilizes nanoparticles used in medicine, sensors, optics, and the aerospace industry .
Mechanism of Action
The mechanism by which amino trifluoromethanesulfonate exerts its effects involves the interaction of its amino group with various molecular targets. The trifluoromethanesulfonate group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Key Compounds Compared :
Prolinium Trifluoromethanesulfonate ([Pro]OTf)
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Pyridinium Trifluoromethanesulfonate
Copper(II) Trifluoromethanesulfonate
Methyl Trifluoromethanesulfonate
Reaction Performance and Selectivity
- This compound vs. Methyl Triflate: Amino derivatives exhibit higher chemoselectivity in alkylation (e.g., O- vs. S-alkylation) due to steric and electronic effects of the amino group . Methyl triflate achieves faster methylation but lacks the amino group’s capacity for hydrogen bonding, reducing enantioselectivity in asymmetric reactions .
TMSOTf vs. Pyridinium Triflate :
[Pro]OTf vs. Copper(II) Triflate :
Thermal and Chemical Stability
- This compound and TMSOTf display superior thermal stability (up to 150°C) compared to pyridinium triflate, which decomposes under prolonged heating .
- Copper(II) triflate requires anhydrous conditions, while amino triflates tolerate mild hydrolysis due to the amino group’s stabilizing effect .
Q & A
Q. Advanced
- Reactivity : Methyl trifluoromethanesulfonate is more electrophilic than tosylates or mesylates, enabling faster methylation under mild conditions .
- Selectivity : Prefers oxygen and nitrogen nucleophiles over sulfur, reducing side reactions in heteroatom-rich substrates.
| Reagent | Relative Reactivity | Typical Use Case |
|---|---|---|
| Methyl triflate | High | DNA/RNA methylation |
| Tosyl chloride | Moderate | Alcohol protection |
| Mesyl chloride | Low | Amine sulfonation |
What are the environmental implications of this compound usage?
Basic
Current ecological data gaps include:
- Toxicity : Limited studies on aquatic toxicity; assume high persistence due to CF₃ groups .
- Disposal : Incinerate at certified facilities to break down into CO₂, SO₂, and HF, followed by scrubbing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
